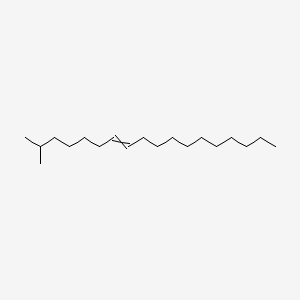
7-Octadecene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octadecene, 2-methyl-: is an organic compound with the molecular formula C19H38 . It is a long-chain hydrocarbon with a double bond located at the seventh carbon atom and a methyl group attached to the second carbon atom. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octadecene, 2-methyl- can be achieved through several methods. One common method involves the use of N-sulfonylhydrazone and phosphine salt as raw materials. The reaction is carried out under specific conditions to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 7-Octadecene, 2-methyl- often involves the use of olefin metathesis . This process utilizes heterogeneous catalysts such as Re2O7/SiO2 and Al2O3/SnBu4 to facilitate the metathesis of fatty acid esters, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Octadecene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The double bond in 7-Octadecene, 2-methyl- can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as or are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Octadecene, 2-methyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the production of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 7-Octadecene, 2-methyl- varies depending on its application. In biological systems, it functions as a sex pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. The molecular targets and pathways involved include the activation of olfactory receptors and subsequent signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-7-octadecene, (7E)-
- 2-Methyl-7,9-octadecadiene
- cis-7,8-epoxy-2-methyloctadecane
Comparison: 7-Octadecene, 2-methyl- is unique due to its specific double bond position and methyl group attachment, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific applications .
Propriétés
Numéro CAS |
51050-50-1 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(E)-2-methyloctadec-7-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |
Clé InChI |
XDBKLFODBADBED-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
SMILES isomérique |
CCCCCCCCCC/C=C/CCCCC(C)C |
SMILES canonique |
CCCCCCCCCCC=CCCCCC(C)C |
Key on ui other cas no. |
51050-50-1 |
Synonymes |
2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















